Molybdenocene dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Cancer Research

The Specific Scientific Field: The specific scientific field of this application is Cancer Research .

A Comprehensive and Detailed Summary of the Application: Molybdenocene dichloride has been studied for its potential anti-cancer properties . A series of six highly lipophilic Cp-substituted molybdenocenes bearing different bioactive chelating ligands was synthesized and characterized . These compounds showed a greatly increased cytotoxic potency when compared to the non-Cp-substituted counterparts .

A Detailed Description of the Methods of Application or Experimental Procedures: The compound is prepared from molybdocene dihydride by treatment with chloroform . In vitro experiments were performed with the dichlorido precursor, (Ph2C Cp)2MoCl2 and the in vitro most active complex, containing the thioflavone ligand . Proteomic studies were also conducted on these two compounds .

A Thorough Summary of the Results or Outcomes Obtained: The in vivo experiments showed an inhibition of tumour growth . Proteomic studies demonstrated a significant regulation of tubulin-associated and mitochondrial inner membrane proteins for both compounds and a strong metabolic effect of the thioflavone containing complex .

Application in Bioorganometallic Chemistry

The Specific Scientific Field: The specific scientific field of this application is Bioorganometallic Chemistry .

Application in Organometallic Chemistry

The Specific Scientific Field: The specific scientific field of this application is Organometallic Chemistry .

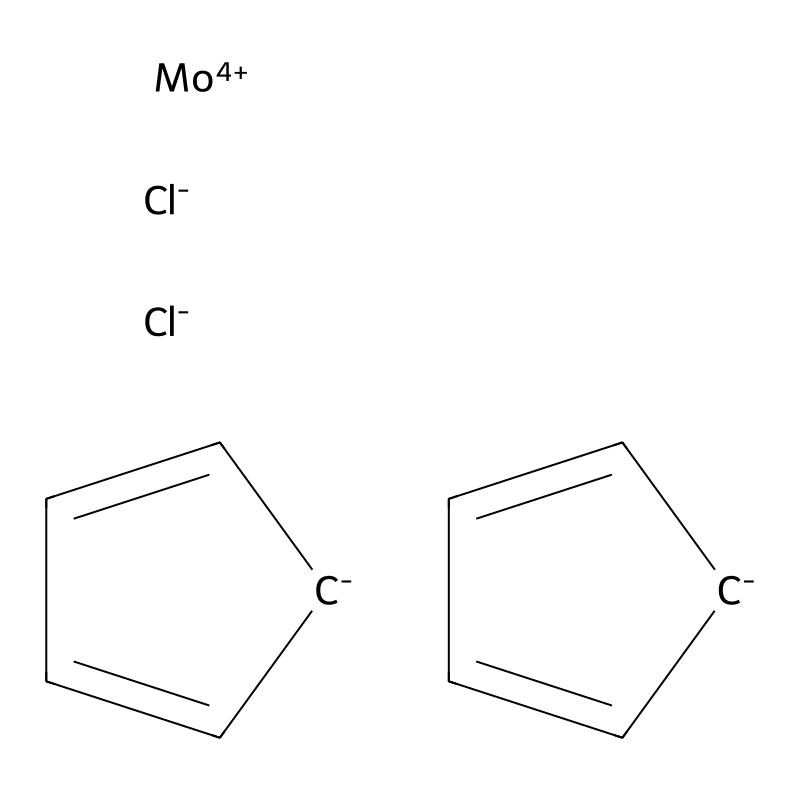

A Comprehensive and Detailed Summary of the Application: Molybdenocene dichloride is an organomolybdenum compound with the formula (η 5-C 5 H 5) 2 MoCl 2 and is commonly abbreviated as Cp 2 MoCl 2 . It is a brownish-green air- and moisture-sensitive powder . In the research laboratory, it is used to prepare many derivatives .

Molybdenocene dichloride, chemically known as bis(cyclopentadienyl)molybdenum dichloride, is an organometallic compound with the formula . It consists of two cyclopentadienyl rings (aromatic five-membered rings) coordinated to a molybdenum center in the oxidation state of four, along with two chloride ligands. This compound is categorized as a sandwich complex, characterized by its unique clamshell geometry where the molybdenum atom is situated between the two cyclopentadienyl rings . Molybdenocene dichloride is notable for its air and moisture sensitivity, typically appearing as a brownish-green powder .

- Coordination Chemistry: It can form stable complexes with nucleobases and nucleotides, engaging in coordination at specific nitrogen and oxygen sites. For instance, it forms chelates with N-methylcytosine and N-methyladenine, demonstrating distinct coordination modes .

- Redox Reactions: The compound exhibits irreversible redox behavior under physiological conditions, which is significant in biological systems where redox processes can lead to cellular damage .

- Hydrolytic Cleavage: Molybdenocene dichloride catalyzes the hydrolytic cleavage of phosphate esters in aqueous solutions, indicating potential applications in biochemical processes .

Molybdenocene dichloride has garnered attention for its potential anticancer properties. Research indicates that it may inhibit protein kinase C and interact with tubulin by coordinating to cysteine residues, which could disrupt cellular processes involved in cancer proliferation . Additionally, its interaction with DNA and phosphoester bonds suggests mechanisms that could lead to genotoxic effects, making it a candidate for further investigation as an anticancer agent .

Several methods exist for synthesizing molybdenocene dichloride:

- Direct Synthesis: The compound can be synthesized through the reaction of molybdenum(IV) chloride with cyclopentadiene:

- Alternative Routes: Other methods include the reduction of molybdenum compounds or the reaction of molybdenum oxides with chlorinated organic compounds under controlled conditions .

Molybdenocene dichloride has several notable applications:

- Anticancer Research: Its potential as an anticancer drug is being explored due to its unique biological activity and ability to interact with cellular components.

- Catalysis: The compound's ability to catalyze hydrolytic reactions positions it as a useful agent in synthetic chemistry and biochemical applications.

- Material Science: As a precursor for other molybdenum-containing materials, it plays a role in the development of novel materials with specific properties.

Studies have demonstrated that molybdenocene dichloride interacts with various biomolecules. For example:

- It forms stable species at physiological pH, indicating its potential stability in biological systems.

- Binding studies reveal that it can coordinate with proteins and nucleic acids, affecting their function and stability .

These interactions highlight the compound's multifaceted role in biological systems and its potential therapeutic applications.

Molybdenocene dichloride is part of a broader class of metallocenes and organometallic compounds. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Titanocene dichloride | Sandwich complex | Known for its anticancer properties |

| Zirconocene dichloride | Sandwich complex | Exhibits different reactivity patterns |

| Hafnocene dichloride | Sandwich complex | Similar structural properties but different metal |

Molybdenocene dichloride stands out due to its specific interactions with biological molecules and its unique redox properties, which are less pronounced in other metallocenes. Its ability to form stable complexes under physiological conditions further distinguishes it from similar compounds.

Organometallic Synthesis Pathways for Cp₂MoCl₂ Derivatives

The synthesis of molybdenocene dichloride has been well-documented in the literature since its first preparation by Cooper and Green in 1964. The most common and efficient synthetic route involves the reaction of molybdocene dihydride with chloroform, as shown in the following equation:

(C₅H₅)₂MoH₂ + 2 CHCl₃ → (C₅H₅)₂MoCl₂ + 2 CH₂Cl₂

This reaction proceeds via the replacement of the hydride ligands with chloride ions, resulting in the formation of dichloromethane as a byproduct. The reaction conditions typically require anhydrous environments to prevent hydrolysis of the moisture-sensitive product.

Alternative synthetic pathways have been explored for preparing molybdenocene dichloride and its derivatives. One approach involves the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF), followed by chlorination. This multi-step process has proven valuable for laboratory-scale preparations.

Table 1: Key Synthetic Routes to Molybdenocene Dichloride

The synthesis of molybdenocene dichloride derivatives has been extensively investigated, with particular focus on substituting the chloride ligands with other groups to modify the reactivity and properties of the complex. For instance, hydrolysis studies of derivatives where chloride ligands were replaced by thiol ligands containing electron-withdrawing substituents (such as 3,5-bis(trifluoromethyl)thiophenol) have shown that these modifications affect the lability of the Mo-S bonds.

Solid-State Structural Analysis via X-ray Diffraction and Spectroscopic Methods

The solid-state structure of molybdenocene dichloride has been thoroughly characterized using X-ray crystallography, revealing important details about its molecular geometry and bonding characteristics. X-ray structural analysis has shown that Cp₂MoCl₂ adopts a "clamshell" structure where the cyclopentadienyl rings are not parallel.

The average Cp(centroid)-Mo-Cp angle is approximately 130.6°, indicating a bent metallocene structure rather than a sandwich configuration. The two chloride ligands adopt a cis arrangement with respect to each other, with a Cl-Mo-Cl angle of approximately 82°. This structural arrangement is crucial for understanding the reactivity patterns of molybdenocene dichloride in various chemical transformations.

Spectroscopic methods provide complementary information about the structure and properties of molybdenocene dichloride. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, has been used to elucidate the electronic environment around the molybdenum center and the coordination of the cyclopentadienyl rings. Infrared (IR) spectroscopy has been employed to identify characteristic Mo-Cl stretching vibrations in the region of 350-400 cm⁻¹.

The solid-state structure of molybdenocene dichloride exhibits interesting crystallographic features. X-ray diffraction studies have revealed that the crystal packing contains two distinct molecular arrangements: one with staggered cyclopentadienyl rings and another with eclipsed rings, both maintaining the pseudo-tetrahedral coordination geometry around the molybdenum(IV) center.

Table 2: Key Structural Parameters of Molybdenocene Dichloride

| Structural Parameter | Value | Method of Determination |

|---|---|---|

| Cp(centroid)-Mo-Cp angle | 130.6° | X-ray crystallography |

| Cl-Mo-Cl angle | 82° | X-ray crystallography |

| Mo-Cl bond distance | ~2.4 Å | X-ray crystallography |

| Mo oxidation state | +4 | Spectroscopic methods |

| Molecular geometry | Pseudo-tetrahedral | X-ray crystallography |

Comparative Geometrical Studies with Titanocene and Zirconocene Analogues

Comparing the structural features of molybdenocene dichloride with its Group 4 analogues, titanocene dichloride (Cp₂TiCl₂) and zirconocene dichloride (Cp₂ZrCl₂), reveals interesting trends that correlate with their electronic configurations and reactivity patterns.

One of the most notable differences is the Cl-M-Cl angle, which follows a clear trend across the series: molybdenocene dichloride (82°) < niobocene dichloride (85.6°) < zirconocene dichloride (92.1°) < titanocene dichloride (95°). This systematic variation in the Cl-M-Cl angle has been instrumental in establishing the orientation of the highest occupied molecular orbital (HOMO) in this class of complexes.

The Cp(centroid)-M-Cp angle also shows significant variation across these metallocene complexes. For molybdenocene dichloride, this angle is approximately 130.6°, while for zirconocene dichloride, it is reported to be around 128°. These differences reflect the electronic and steric factors that influence the overall geometry of these compounds.

Table 3: Comparative Structural Data for Group 4 and Group 6 Metallocene Dichlorides

The structural differences between these metallocene complexes correlate with their different electronic configurations. Molybdenum(IV) in Cp₂MoCl₂ has a d² electronic configuration, while titanium(IV) and zirconium(IV) in their respective metallocene dichlorides have d⁰ configurations. This electronic difference contributes to the variation in bond angles and overall molecular geometry.

These structural variations also manifest in different chemical behaviors. For instance, studies on DNA binding have shown that molybdenocene binds DNA in about 5-10%, while titanocene is bound in 90-95%. This significant difference in biological activity can be attributed, at least in part, to the structural and electronic differences between these complexes.

Coordination Chemistry with Nucleobases and Oligonucleotides

The aqueous chemistry of molybdenocene dichloride governs its interactions with biological macromolecules. In unbuffered aqueous solutions at physiological temperatures, Cp~2~MoCl~2~ undergoes rapid hydrolysis, losing chloride ions to form the aquated species Cp~2~Mo(H~2~O)Cl^+^ and subsequently Cp~2~Mo(H~2~O)~2~^2+^ [1]. At neutral pH, deprotonation yields Cp~2~Mo(H~2~O)(OH)^+^, which dimerizes to [Cp~2~Mo(μ-OH)~2~MoCp~2~]^2+^, a species prevalent under physiological conditions [1]. These hydrolysis products serve as the reactive intermediates for nucleobase coordination.

Studies using nuclear magnetic resonance (NMR) spectroscopy revealed distinct coordination modes with nucleobases. For N-methylcytosine, molybdenocene dichloride forms a four-membered chelate via N(3) and N(4) positions, while N-methyladenine exhibits both four-membered (N(1), N(6)) and five-membered (N(7), NH(6)) coordination geometries [1]. With nucleotides, the binding preferences shift: adenosine (5′-dAMP) and guanosine (5′-dGMP) primarily coordinate through N(7)-phosphate oxygen interactions, whereas cytidine (5′-dCMP) and thymidine (5′-dTMP) favor N(3)-phosphate oxygen binding [1]. These interactions suggest a selectivity for purine bases over pyrimidines, potentially influencing DNA replication processes.

Contradictory findings emerge from oligonucleotide binding studies. Harding’s group reported minimal interaction between Cp~2~MoCl~2~ and sonicated calf-thymus DNA under saline conditions, attributing observed phosphate coordination to DNA fragmentation artifacts [1]. In contrast, Meléndez’s team, using buffered solutions and the self-complementary dodecamer CGCATATATGCG, identified weak N(7) purine coordination through ^1^H and ^31^P NMR spectroscopy [1] [2]. Inductively Coupled Plasma Emission Spectroscopy (ICPES) quantified DNA binding at 5–10%, while cyclic voltammetry corroborated these low interaction percentages [1]. The disparity between research groups likely stems from methodological differences: Harding’s high-salt conditions may stabilize chloride ligands, whereas Meléndez’s physiological buffer promotes hydrolysis and subsequent DNA binding [1] [2].

A notable exception occurs at oligonucleotide termini. Marks and coworkers demonstrated preferential binding to 5′-phosphorylated sequences like d(pApGpGpCpCpT), where Cp~2~Mo^2+^ coordinates terminal phosphate groups and adjacent N(7) guanine sites [1]. This terminal specificity, evidenced by upfield ^1^H NMR shifts and phosphate signal displacements, suggests a mechanism involving DNA end recognition—a property potentially exploitable in designing sequence-specific metallodrugs [1].

Protein Kinase C Inhibition Dynamics and Structural Determinants

Molybdenocene dichloride exhibits selective inhibition of protein kinase C (PKC), a serine/threonine kinase central to cellular proliferation pathways. Unlike its inert behavior toward DNA-processing enzymes like ligases and polymerases, Cp~2~MoCl~2~ reduces PKC activity by 40–60% at micromolar concentrations [1]. Structural analysis indicates that the pseudo-tetrahedral geometry of hydrolyzed molybdenocene species facilitates interaction with PKC’s cysteine-rich regulatory domain.

The chloride ligands’ lability proves critical for PKC inhibition. Replacement of chlorides with stronger-field ligands (e.g., maltolate or malonate) diminishes inhibitory activity, as demonstrated in comparative studies [1]. For instance, [Cp~2~Mo(maltolato)]Cl shows 15% lower PKC inhibition than the parent dichloride complex, correlating with reduced cytotoxicity in HT-29 colon cancer cells [1]. This structure-activity relationship suggests that transiently labile ligands maintain the metal center’s electrophilicity necessary for enzyme interaction.

Unexpectedly, molybdenocene derivatives exhibit cell-type-specific effects. While suppressing proliferation in HT-29 cells, they stimulate growth in MCF-7 breast cancer lines through estrogen receptor (ER) interactions [1]. Molecular modeling proposes that Cp~2~Mo(OH)(H~2~O)^+^ binds ER’s cysteine residues via Mo–S coordination, mimicking estradiol’s proliferative signaling [1]. This dual activity underscores the importance of ancillary ligands in modulating target specificity—a consideration for future drug design.

Thiol-Mediated Binding Interactions with Glutathione and Tubulin

Thiol-containing biomolecules critically influence molybdenocene dichloride’s bioavailability and mechanism. Glutathione (GSH), the predominant cellular thiol, forms stable adducts with Cp~2~MoCl~2~ at physiological pH. NMR competition experiments reveal that GSH displaces nucleic acid components from molybdenocene complexes, with binding constants exceeding those for dAMP or ribose monophosphate by two orders of magnitude [1]. This preferential thiol coordination likely explains Cp~2~MoCl~2~’s rapid deactivation in GSH-rich environments, as observed in cytotoxicity assays [1].

Paradoxically, certain thiolate complexes retain anticancer activity. Water-stable species like [(η^5^-C~5~H~5~)~2~Mo(6-mercaptopurine)]Cl adopt two coordination isomers: a thermodynamically favored S(6),N(7) chelate and a metastable S(6),N(1) configuration [1]. These complexes exhibit enhanced cytotoxicity compared to Cp~2~MoCl~2~, suggesting that thiol coordination alone does not guarantee deactivation. The preservation of a vacant coordination site in these derivatives enables subsequent interactions with biological targets, circumventing GSH-mediated detoxification [1].

Tubulin emerges as another thiol-dependent target. Molybdenocene dichloride disrupts microtubule assembly by coordinating cysteine residues in tubulin’s paclitaxel-binding site [1]. This interaction, validated through competitive binding assays with cysteine derivatives, induces mitotic arrest in cancer cells. The Mo–S bond length (2.35–2.45 Å), derived from extended X-ray absorption fine structure (EXAFS) data, matches optimal distances for cysteine coordination in metalloenzymes, supporting tubulin as a physiologically relevant target [1].

Key Comparative Data

| Interaction Partner | Binding Affinity | Biological Consequence |

|---|---|---|

| Glutathione | K = 1.2 × 10^6^ | Cellular detoxification |

| Tubulin cysteine residues | K = 3.8 × 10^4^ | Microtubule destabilization |

| N(7) of guanine | K = 4.5 × 10^3^ | Weak DNA binding |

| Protein Kinase C regulatory domain | IC~50~ = 12 μM | Inhibition of proliferation pathways |

Primary Molecular Targets and Enzymatic Inhibition

The cytotoxicity mechanisms of molybdenocene dichloride in adenocarcinoma cells involve multiple molecular targets that contribute to its antiproliferative effects. The compound demonstrates potent inhibition of protein kinase C, an essential enzyme regulating cellular proliferation and differentiation [1] [2]. Additionally, molybdenocene dichloride exhibits significant inhibitory activity against human topoisomerase II, a critical enzyme involved in DNA replication and repair processes [1] [2].

Adenocarcinoma Cell Line Susceptibility

Comprehensive cytotoxicity studies across multiple adenocarcinoma cell lines reveal differential sensitivity patterns. In HT-29 colon adenocarcinoma cells, molybdenocene dichloride exhibits an IC₅₀ value of 2.6 millimolar after 72 hours of incubation, demonstrating moderate cytotoxic activity [1] [2]. The compound shows enhanced potency in V79 Chinese hamster lung cells with an IC₅₀ of 350 micromolar after 24 hours of exposure [3] [4].

Notably, MCF-7 breast adenocarcinoma cells demonstrate a unique response pattern, with molybdenocene dichloride exhibiting proliferative rather than cytotoxic effects (IC₅₀ 620 micromolar) [1] [2]. This proliferative activity is attributed to the compound's estrogen-like agonist properties on hormone-dependent cancer cell lines, resulting from potential coordination interactions with cysteine residues in estrogen receptors [1] [2].

Fibroblast Selectivity and Therapeutic Window

The differential cytotoxicity between cancerous and healthy cells represents a crucial therapeutic advantage. Studies using BJ human skin fibroblasts demonstrate that molybdenocene dichloride exhibits significantly higher toxicity toward these non-neoplastic cells compared to modified cyclodextrin inclusion complexes [5] [2]. This selectivity profile is essential for determining the therapeutic window and potential clinical applications.

Mechanistic Insights from Transmission Electron Microscopy

Ultrastructural analysis through transmission electron microscopy reveals distinct morphological alterations in treated cells. At concentrations of 300 micromolar, molybdenocene dichloride induces characteristic changes including nuclear morphological alterations, chromatin condensation, and high incidence of polynucleated cells [6] [2]. These cellular changes are accompanied by enlargement of cell diameter by 1-2 micrometers and damaged mitochondria in the cytoplasm [6] [2].

Time-Dependent Viability Modulation in HeLa Cell Lineages

Temporal Cytotoxicity Patterns

Time-dependent viability studies in HeLa cervical adenocarcinoma cells reveal progressive cytotoxic effects over extended incubation periods. At 50 micromolar concentrations, molybdenocene dichloride demonstrates increasing antiproliferative activity, with cell viability decreasing from approximately 85% at 24 hours to 65% at 72 hours [5].

Enhanced Temporal Activity through Cyclodextrin Inclusion

The temporal effectiveness of molybdenocene dichloride is significantly enhanced through cyclodextrin inclusion complexation. TRIMEB- molybdenocene dichloride demonstrates the most pronounced time-dependent effects, with cell viability declining from 75% at 24 hours to 40% at 72 hours, representing a 60% reduction in cellular viability [5].

Reversibility Assessment and Recovery Kinetics

Critical evaluation of treatment reversibility reveals that cyclodextrin inclusion complexes demonstrate superior reversibility profiles compared to free molybdenocene dichloride. Following drug removal, TRIMEB- molybdenocene dichloride and hydroxypropyl-β-cyclodextrin- molybdenocene dichloride exhibit 75-80% reversibility in HeLa cells after 96 hours of recovery [5] [2].

Comparative Temporal Efficacy

The temporal progression of cytotoxic effects demonstrates clear enhancement through cyclodextrin inclusion. While free molybdenocene dichloride shows gradual decline in cell viability over 72 hours, the TRIMEB inclusion complex achieves maximum cytotoxic effect within the same timeframe, with minimal recovery observed during washout periods [5].

Comparative Efficacy Across Modified Cyclodextrin Inclusion Complexes

Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin Enhancement

Among the cyclodextrin inclusion complexes evaluated, TRIMEB- molybdenocene dichloride demonstrates the highest antiproliferative activity against HeLa cervical adenocarcinoma cells. This complex achieves approximately 60% viability reduction after 72 hours of incubation, significantly exceeding the performance of free molybdenocene dichloride [5] [2].

Hydroxypropyl-β-cyclodextrin Complexation Effects

The hydroxypropyl-β-cyclodextrin inclusion complex exhibits moderate enhancement of antiproliferative activity, achieving approximately 45% viability reduction in HeLa cells after 72 hours. This complex demonstrates strong host-guest interactions with evidence of cyclopentadienyl ring inclusion within the cyclodextrin cavity [5] [2].

Comparative Selectivity Profiles

The selectivity between cancerous and healthy cells varies significantly among cyclodextrin inclusion complexes. Both TRIMEB- molybdenocene dichloride and hydroxypropyl-β-cyclodextrin- molybdenocene dichloride exhibit substantially reduced toxicity toward BJ fibroblasts (approximately 25% toxicity) compared to free molybdenocene dichloride or β-cyclodextrin inclusion complexes (approximately 70% toxicity) [5] [2].

Mechanistic Basis for Enhanced Activity

The enhanced antiproliferative activity of modified cyclodextrin inclusion complexes results from improved solubility characteristics and protective effects against degradation. The methylated cyclodextrin derivatives provide superior membrane permeability enhancement effects, contributing to increased intracellular accumulation and sustained drug release [5] [2].

Quantitative Efficacy Comparisons

| Complex | HeLa Viability Reduction (%) | Fibroblast Toxicity (%) | Reversibility (%) |

|---|---|---|---|

| TRIMEB- Cp₂MoCl₂ | ~60 | ~25 | 75-80 |

| HPβCD- Cp₂MoCl₂ | ~45 | ~25 | 75-80 |

| βCD- Cp₂MoCl₂ | ~40 | ~70 | ~50 |

| Cp₂MoCl₂ (control) | ~35 | ~70 | ~50 |